Hyoscyamine sulphate

Vue d'ensemble

Description

Le sulfate d'atropine est un alcaloïde tropanique dérivé de plantes telles que l'Atropa belladonna, communément appelée belladone. Il s'agit d'un antagoniste compétitif des récepteurs muscariniques de l'acétylcholine, ce qui signifie qu'il bloque l'action de l'acétylcholine sur ces récepteurs. Ce composé est largement utilisé en médecine pour ses propriétés anticholinergiques, qui aident à traiter diverses affections telles que la bradycardie (rythme cardiaque lent), l'empoisonnement par les organophosphorés et la dilatation des pupilles lors des examens oculaires .

Mécanisme D'action

Target of Action

Hyoscyamine sulphate primarily targets the muscarinic acetylcholine receptors . These receptors are present in the autonomic effector cells of the smooth muscle, cardiac muscle, the sinoatrial node, the atrioventricular node, and the exocrine glands . They play a crucial role in transmitting signals in the nervous system.

Mode of Action

This compound acts as an anticholinergic , specifically inhibiting the actions of acetylcholine on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine but lack cholinergic innervation . This interaction with its targets leads to a decrease in the motility of the gastrointestinal (GI) tract and a reduction in the secretion of acid from the stomach and other fluids from the gastrointestinal tract and airways .

Biochemical Pathways

The biochemical pathway of hyoscyamine involves the conversion of hyoscyamine aldehyde to hyoscyamine through the key enzyme hyoscyamine dehydrogenase (HDH) . This enzyme plays a crucial role in the biosynthesis of hyoscyamine, marking the completion of the biosynthetic pathway of this medically important tropane alkaloid .

Pharmacokinetics

Hyoscyamine is well absorbed and undergoes metabolism in the liver . It has a bioavailability of 50% and an elimination half-life of 3-5 hours . The compound is excreted through the kidneys . These ADME properties impact the bioavailability of hyoscyamine, influencing its therapeutic effects.

Result of Action

The molecular and cellular effects of hyoscyamine’s action include a decrease in gastric motility, a reduction in pancreatic pain and secretions, and facilitation of imaging of the gastrointestinal tract . It also provides symptomatic relief of biliary and renal colic . On a cellular level, it blocks the action of acetylcholine, leading to decreased activity of the parasympathetic nervous system .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, research has shown that environmental factors such as altitude and soil nitrogen and phosphorus levels can significantly affect the amount of hyoscyamine produced in plants . These factors could potentially influence the concentration and efficacy of this compound in therapeutic applications.

Analyse Biochimique

Biochemical Properties

Hyoscyamine sulphate specifically inhibits the actions of acetylcholine on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine . This interaction with acetylcholine, a neurotransmitter, makes this compound an important player in various biochemical reactions.

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It is used to treat many different stomach and intestinal disorders, including peptic ulcer and irritable bowel syndrome . It is also used to control muscle spasms in the bladder, kidneys, or digestive tract, and to reduce stomach acid .

Molecular Mechanism

This compound is an antimuscarinic, i.e., an antagonist of muscarinic acetylcholine receptors . It blocks the action of acetylcholine at sweat glands (sympathetic) and at parasympathetic sites in salivary glands, stomach secretions, heart muscle, sinoatrial node, smooth muscle in the gastrointestinal tract, and the central nervous system .

Temporal Effects in Laboratory Settings

Long-term use of hyoscyamine may decrease or inhibit salivary flow and contribute to the development of caries, periodontal disease, oral candidiasis, and discomfort . The majority of hyoscyamine is eliminated in the urine as the unmetabolized parent compound .

Dosage Effects in Animal Models

In a study involving Japanese encephalitis virus-infected embryonated chicken eggs, pretreatment with this compound resulted in a significant decrease in the viral load in both chorioallantoic membrane (CAM) and brain tissues at 48 and 96 hours post-infection .

Metabolic Pathways

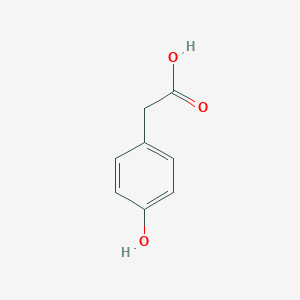

This compound is largely unmetabolized, however a small amount is hydrolyzed into tropine and tropic acid . The majority of hyoscyamine is eliminated in the urine as the unmetabolized parent compound .

Méthodes De Préparation

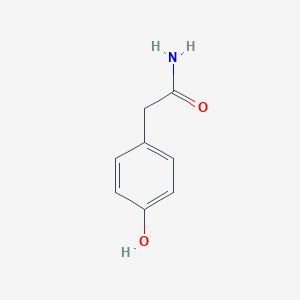

Voies de synthèse et conditions réactionnelles : Le sulfate d'atropine peut être synthétisé par un processus continu en flux qui implique la réaction de la tropine avec le chlorure de phénylacétyle. Ce processus comprend un contrôle minutieux du pH et des extractions liquide-liquide séquentielles pour atteindre une pureté élevée . Une autre méthode implique la réaction de l'acide phénylacétique alpha-formoxyl avec de la tropeine en présence de borohydrure de potassium, d'alcool et de chloroforme, suivie d'étapes de cristallisation et de purification .

Méthodes de production industrielle : La production industrielle de sulfate d'atropine implique souvent l'extraction du composé à partir de plantes telles que l'Atropa belladonna, le Datura stramonium et le Duboisia myoporoides. Le composé extrait est ensuite soumis à divers processus de purification pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le sulfate d'atropine subit plusieurs types de réactions chimiques, notamment l'hydrolyse, l'oxydation et la substitution.

Réactifs et conditions courants :

Hydrolyse : L'atropine peut être hydrolysée en milieu alcalin pour donner de la tropine et de l'acide tropique.

Oxydation : Les agents oxydants peuvent convertir l'atropine en divers produits d'oxydation.

Substitution : L'atropine peut subir des réactions de substitution où le groupe ester est remplacé par d'autres groupes fonctionnels.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent la tropine, l'acide tropique et divers produits d'oxydation .

4. Applications de la recherche scientifique

Le sulfate d'atropine a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme réactif dans diverses réactions et études chimiques.

Biologie : Utilisé dans des études impliquant le système nerveux parasympathique.

Industrie : Utilisé dans la production de produits pharmaceutiques et d'autres produits chimiques.

5. Mécanisme d'action

Le sulfate d'atropine agit comme un antagoniste compétitif et réversible des récepteurs muscariniques. En bloquant l'action de l'acétylcholine sur ces récepteurs, il inhibe le système nerveux parasympathique, qui est responsable des activités de "repos et de digestion". Cela conduit à des effets tels qu'une augmentation du rythme cardiaque, une réduction de la salivation et une dilatation des pupilles .

Composés similaires :

Scopolamine : Un autre alcaloïde tropanique possédant des propriétés anticholinergiques similaires.

Hyoscyamine : L'isomère actif de l'atropine, également utilisé pour ses effets anticholinergiques.

Tropicamide : Un antagoniste cholinergique à action plus courte utilisé pour la dilatation des pupilles

Unicité : Le sulfate d'atropine est unique en raison de sa large gamme d'applications et de son inclusion dans la Liste des médicaments essentiels de l'Organisation mondiale de la santé. Sa capacité à traiter des affections potentiellement mortelles telles que l'empoisonnement par les organophosphorés et son utilisation dans diverses procédures médicales soulignent son importance .

Applications De Recherche Scientifique

Atropine sulfate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and studies.

Biology: Employed in studies involving the parasympathetic nervous system.

Medicine: Used to treat bradycardia, organophosphate poisoning, and to dilate pupils during eye examinations.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Comparaison Avec Des Composés Similaires

Scopolamine: Another tropane alkaloid with similar anticholinergic properties.

Hyoscyamine: The active isomer of atropine, also used for its anticholinergic effects.

Tropicamide: A shorter-acting cholinergic antagonist used for pupil dilation

Uniqueness: Atropine sulfate is unique due to its wide range of applications and its inclusion in the World Health Organization’s List of Essential Medicines. Its ability to treat life-threatening conditions such as organophosphate poisoning and its use in various medical procedures highlight its importance .

Propriétés

| Hyoscyamine competitively and non-selectively antagonises muscarinic receptors in the smooth muscle, cardiac muscle, sino-atrial node, atrioventricular node, exocrine nodes, gastrointestinal tract, and respiratory tract. Antagonism of muscarinic M1, M4, and M5 receptors in the central nervous system lead to cognitive impairment; antagonism of M2 in the sinoatrial and atrioventricular nodes leads to increases in heart rate and atrial contractility; and antagonism of M3 in smooth muscle results in reduced peristalsis, bladder contraction, salivary secretions, gastric secretions, bronchial secretions, sweating, increased bronchodilation, mydriasis, and cycloplegia. | |

Numéro CAS |

620-61-1 |

Formule moléculaire |

C34H48N2O10S |

Poids moléculaire |

676.8 g/mol |

Nom IUPAC |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2S)-3-hydroxy-2-phenylpropanoate;sulfuric acid |

InChI |

InChI=1S/2C17H23NO3.H2O4S/c2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4/h2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4)/t2*13?,14?,15?,16-;/m11./s1 |

Clé InChI |

HOBWAPHTEJGALG-YMCAWCDYSA-N |

SMILES |

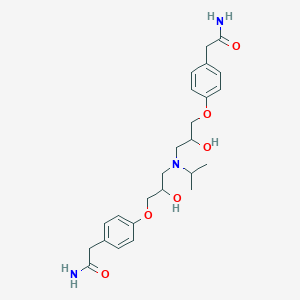

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O |

SMILES isomérique |

CN1C2CCC1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.OS(=O)(=O)O |

SMILES canonique |

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O |

| 620-61-1 | |

Pictogrammes |

Acute Toxic |

Synonymes |

Anaspaz Atropine Sulfate, 3(S)-endo-Isomer Atropine, 3(S)-endo-Isomer Cytospaz Hyoscyamine Hyoscyamine Hydrobromide Hyoscyamine Hydrochloride Hyoscyamine Sulfate Hyoscyamine Sulfate Anhydrous |

Origine du produit |

United States |

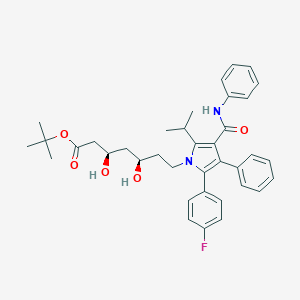

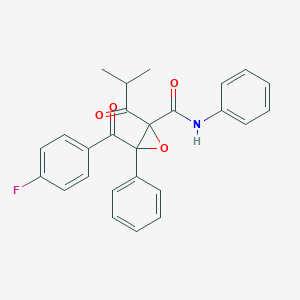

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

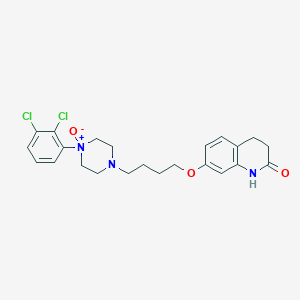

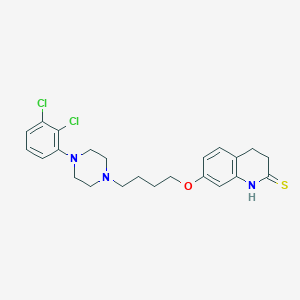

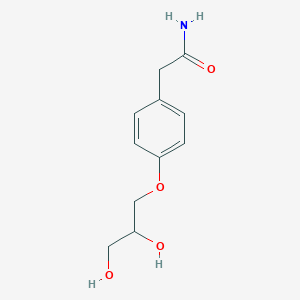

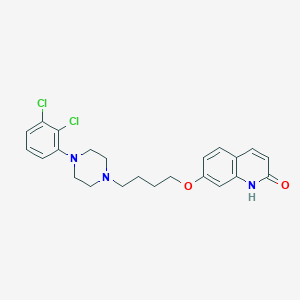

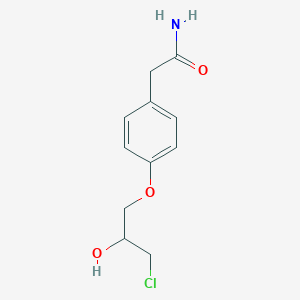

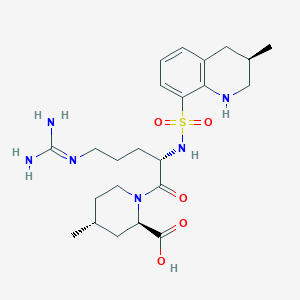

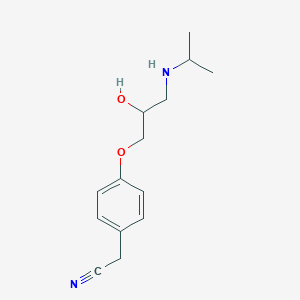

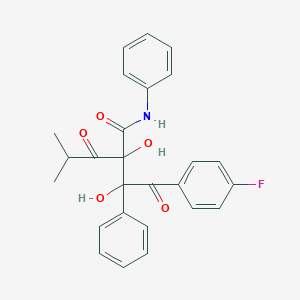

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Hyoscyamine Sulphate?

A1: this compound is an anticholinergic drug. It competitively inhibits the action of acetylcholine at muscarinic receptors. [] This inhibition reduces the activity of smooth muscles in the gastrointestinal tract, leading to decreased motility and spasm. []

Q2: Has this compound demonstrated efficacy in treating specific medical conditions?

A2: Research suggests that this compound can be effective in treating symptoms associated with mastocytosis, a rare disorder characterized by an abnormal accumulation of mast cells in the body. [] A case study reported that this compound successfully abolished gastritis, diarrhea, and pressure-induced pain in a patient with mastocytosis. [] Additionally, it significantly reduced dermographism (skin writing) and itching, although it did not affect abnormal urinary histamine excretion. []

Q3: Are there any known challenges related to the stability of this compound?

A3: Stability studies are crucial for pharmaceutical compounds like this compound. Research has explored the stability of its aqueous solutions. [] Ensuring the stability of this compound formulations is essential for maintaining its efficacy and safety over time.

Q4: How does the stereochemistry of this compound affect its properties?

A4: this compound is the sulphate salt of Hyoscyamine, which exists as two stereoisomers: l-Hyoscyamine and d-Hyoscyamine. Interestingly, l-Hyoscyamine exhibits a significantly lower solubility in ethanol compared to its racemic mixture (atropine). [] This difference in solubility might contribute to the phenomenon of "spontaneous resolution" observed with atropine sulphate, where one stereoisomer preferentially crystallizes from the solution. []

Q5: Does this compound pose any risks during endoscopic procedures?

A5: While not directly addressed in the provided research, this compound's anticholinergic effects warrant careful consideration during endoscopic procedures like colonoscopies. A study highlighted the potential for this compound to cause tachycardia (rapid heartbeat) during colonoscopies. [] Clinicians should be cautious about its widespread use until this side effect is further investigated. [] The research emphasizes the paramount importance of patient safety, advocating for routine supplemental oxygen use during these procedures to mitigate potential hypoxemia risks. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.